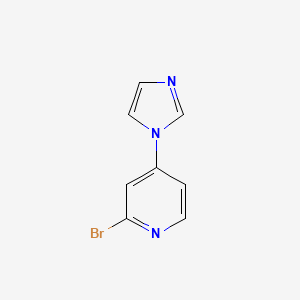

2-Bromo-4-(imidazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-imidazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCZAMFACRLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Imidazol 1 Yl Pyridine and Congeneric Compounds

Precursor Synthesis Strategies for Pyridine (B92270) and Imidazole (B134444) Moieties

The foundation of the final product lies in the efficient and high-yield synthesis of its constituent heterocyclic rings. Chemists have developed a diverse array of methods to construct halogenated pyridines and functionalized imidazoles, tailored to accommodate various substituent patterns and functional group tolerances.

The introduction of a bromine atom onto the pyridine ring is a key step, for which several reliable methods exist. A common precursor for the title compound is 2-bromopyridine (B144113), which can be synthesized via a Sandmeyer-type reaction from 2-aminopyridine (B139424). This classic transformation involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid. acs.org

Another strategy involves the direct halogenation of pyridine itself, though this can sometimes lead to mixtures of products due to the high temperatures required for the free-radical reaction. acs.org More controlled methods often start with an oxidized or pre-functionalized pyridine ring. For instance, 2-amino-4-bromopyridine (B18318) can be synthesized from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction. slideshare.net Similarly, other substituted bromopyridines, such as 2-methyl-4-bromopyridine, can be prepared via a multi-step sequence starting from a nitropyridine precursor. rsc.org These methods provide access to a variety of halogenated pyridine building blocks necessary for the synthesis of diverse congeneric compounds.

Below is a table summarizing various methods for preparing key halogenated pyridine intermediates.

Table 1: Selected Synthetic Methods for Halogenated Pyridine Precursors| Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminopyridine | 1. HBr 2. NaNO₂, Br₂, -5°C to 0°C | 2-Bromopyridine | acs.org |

| 2,4-Dibromopyridine-N-oxide | 1. NH₃·H₂O, 60-110°C 2. Reduction (e.g., Fe/HCl or Raney-Ni/H₂) | 2-Amino-4-bromopyridine | slideshare.net |

| 2-Chloro-4-nitropyridine | 1. Diethyl malonate, Na, Toluene 2. H⁺ (decarboxylation) 3. Pd/C, H₂, Methanol (B129727) 4. HBr, NaNO₂ | 2-Methyl-4-bromopyridine | rsc.org |

The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is another critical precursor. Its synthesis has been a subject of study for over a century, leading to several named reactions that are still in use today.

The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction that combines a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.orgscribd.comresearchgate.net This method is used commercially and can be adapted to produce N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. wikipedia.org While effective, this reaction can sometimes suffer from low yields and side reactions. ijprajournal.com

Another foundational method is the Marckwald synthesis , which typically involves the reaction of an α-aminocarbonyl compound with a cyanate, cyanamide, or isothiocyanate. baranlab.orgtandfonline.comdurham.ac.uk This approach is valuable for creating highly substituted imidazoles and has been adapted for modern applications, including sustainable syntheses using biorenewable starting materials like carbohydrates. durham.ac.ukworktribe.com

Modern synthetic chemistry continues to produce novel methods for imidazole synthesis, focusing on regiocontrol and functional group compatibility to build these important heterocyclic motifs. rsc.orgrsc.org

Formation of the Pyridine-Imidazole C-N Linkage

With the precursors in hand, the crucial step is the formation of the carbon-nitrogen bond between the 4-position of the pyridine ring and the N-1 position of the imidazole ring. Several powerful methodologies are available for this transformation.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds on electron-deficient aromatic rings like pyridine. The pyridine ring is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, due to the electron-withdrawing nature of the ring nitrogen. capes.gov.brrsc.org

In the context of synthesizing 2-bromo-4-(imidazol-1-yl)pyridine, a suitable precursor would be a pyridine ring with a good leaving group, such as a halogen, at the 4-position. For example, starting with 2,4-dibromopyridine (B189624), the more activated 4-position can react selectively with the imidazole anion (generated by a base like sodium hydride, NaH). The imidazole acts as the nucleophile, displacing the bromide to form the desired C-N bond. This type of reaction is well-documented for analogous systems, such as the arylation of benzimidazole (B57391) with a chloropyrimidine using NaH in DMF, which proceeds via an SNAr mechanism.

Transition-metal catalysis has revolutionized the formation of C-N bonds. The Buchwald–Hartwig amination is a premier method that uses a palladium catalyst to couple amines with aryl halides. beilstein-journals.orgyoutube.com This reaction is exceptionally general, with several generations of catalysts developed to improve scope, efficiency, and reaction conditions. nih.gov

This methodology is directly applicable to the synthesis of the target compound. The reaction would involve coupling 2-bromopyridine (or a 4-substituted variant like 2,4-dibromopyridine) with imidazole. The catalytic cycle typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine (imidazole) and deprotonation by a base (e.g., sodium tert-butoxide).

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com

Besides palladium, copper-catalyzed N-arylation reactions (a modern variation of the Ullmann condensation) are also highly effective for coupling imidazoles with aryl halides. acs.orgcapes.gov.br These reactions often use a copper(I) source and a ligand, such as a phenanthroline derivative, to facilitate the coupling under mild conditions. acs.org

Table 2: Typical Conditions for Metal-Catalyzed C-N Coupling of Imidazole with Aryl Halides

| Method | Catalyst System | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligand (e.g., dppp, XPhos) | NaOt-Bu, K₂CO₃, or LiHMDS | Toluene, Dioxane | 80-110°C | nih.govresearchgate.net |

| Copper-Catalyzed | CuI / Ligand (e.g., 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Mild to elevated temperatures | acs.orgcapes.gov.br |

Driven by the goals of cost-effectiveness and sustainability, significant research has been directed toward developing metal-free C-N bond-forming reactions. Photoredox catalysis, which uses visible light to initiate reactions, has emerged as a powerful tool. youtube.com These reactions can generate radical intermediates under mild conditions to facilitate bond formation. researchgate.netacs.org

For instance, blue LED irradiation can drive the formation of C-N bonds to create fused imidazopyridines in a catalyst-free process. researchgate.net While not a direct arylation, these methods demonstrate the potential of radical-based, metal-free strategies. Other protocols involve the direct coupling of aryl halides with nitrogen nucleophiles under photoredox conditions, sometimes requiring only an organic photocatalyst. acs.org Although the scope for electron-rich heterocycles like imidazole can be challenging, the field is rapidly advancing, offering a promising future alternative to traditional metal-catalyzed methods. acs.org

Regioselective Bromination and Functionalization Approaches

The precise introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of this compound. Researchers have explored various strategies to control the position of bromination, ensuring the desired isomer is obtained.

Direct Bromination of Pyridinyl-Imidazole Frameworks

Direct bromination of a pre-formed pyridinyl-imidazole core presents a straightforward approach. However, the electronic nature of the heterocyclic system can lead to a mixture of products. To achieve regioselectivity, specific reagents and conditions are necessary. For instance, a facile transition-metal-free method for the regioselective halogenation of imidazo[1,2-a]pyridines has been developed using sodium bromite (B1237846) as the bromine source. nih.govrsc.org This method provides an efficient route to 3-bromo-imidazo[1,2-a]pyridines. nih.govrsc.org Another approach involves the use of tetrabutylammonium (B224687) tribromide for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, yielding C3-brominated or C1, C3-dibrominated products in good yields. nih.gov While not directly on the pyridinyl-imidazole framework, this demonstrates a strategy to control bromination on a related nitrogen-containing heterocyclic system.

In a different strategy, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from the same starting materials, α-bromoketones and 2-aminopyridines, by tuning the reaction conditions. rsc.org The formation of 3-bromoimidazopyridines occurs in ethyl acetate (B1210297) through a one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added. rsc.org

The table below summarizes the regioselective bromination of various heterocyclic compounds, which can be conceptually applied to the pyridinyl-imidazole framework.

| Starting Material | Brominating Agent | Product | Yield (%) | Reference |

| Imidazo[1,2-a]pyridines | Sodium Bromite | 3-bromo-imidazo[1,2-a]pyridines | 70-88 | nih.gov |

| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide | C3-brominated or C1, C3-dibrominated products | Good | nih.gov |

| α-bromoketones and 2-aminopyridines | TBHP | 3-bromo-imidazopyridines | Moderate to Good | rsc.org |

Multi-Component Reaction Strategies for Imidazole-Pyridine Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like imidazole-pyridine systems in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the reaction of an aldehyde, an amidine (such as 2-aminopyridine), and an isocyanide to form imidazo[1,2-a]pyridines. researchgate.netnih.govmdpi.comrsc.org This reaction can be catalyzed by various acids. mdpi.com

Researchers have developed one-pot processes to access imidazo[1,2-a]pyridines functionalized with various groups. mdpi.com For instance, a one-pot strategy has been designed for the transformation of lignin (B12514952) β-O-4 model compounds to imidazo[1,2-a]pyridines in high yields using 2-aminopyridine as the nitrogen source. nih.gov This transformation involves the cleavage of C-O bonds, sp3 C-H bond oxidative activation, and intramolecular dehydrative coupling. nih.gov

The versatility of MCRs allows for the incorporation of diverse substituents, which can include a bromine atom on one of the starting materials, thereby directly leading to the desired bromo-substituted imidazole-pyridine product. For example, a series of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives were synthesized with excellent yields of 70-80%. researchgate.net

The following table outlines examples of multi-component reactions for the synthesis of imidazole-pyridine systems.

| Reaction Type | Components | Catalyst | Product | Yield (%) | Reference |

| Groebke–Blackburn–Bienaymé | Aldehyde, 2-aminopyridine, Isocyanide | Acid | Imidazo[1,2-a]pyridines | High | researchgate.netnih.govmdpi.comrsc.org |

| One-pot from lignin models | Lignin β-O-4 model, 2-aminopyridine | I2, Pd/C | Imidazo[1,2-a]pyridines | up to 95 | nih.gov |

| Multi-component | Not specified | Not specified | 2-bromo-6-(...)-pyridine derivatives | 70-80 | researchgate.net |

Process Optimization and Yield Enhancement in Synthetic Routes

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters such as solvent, temperature, catalyst, and reaction time.

For the regioselective bromination of imidazo[1,2-a]pyridines, the use of sodium bromite as the halogen source has been shown to be highly efficient. nih.gov In the context of MCRs, the choice of catalyst and solvent can significantly impact the outcome. For the GBB reaction, both Lewis and Brønsted acids have been employed as catalysts. mdpi.com A screening of conditions for the synthesis of an azide-functionalized imidazo[1,2-a]pyridine (B132010) revealed that ammonium (B1175870) chloride as a catalyst in methanol at room temperature provided a higher yield compared to p-toluenesulfonic acid. mdpi.com

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing substituted imidazoles. orientjchem.org Optimization of microwave power and reaction time can lead to high yields in a significantly reduced timeframe. orientjchem.org For instance, the optimized microwave method for the synthesis of certain imidazole derivatives involved irradiation at 720-watt power for 5.7 minutes. orientjchem.org

Furthermore, scalability is a key consideration for practical applications. A lipase-catalyzed synthesis of imidazo[1,2-a]pyridine was successfully scaled up to the gram scale, demonstrating the robustness of the methodology. rsc.org The reaction of acetophenone (B1666503) and 2-aminopyridine under optimized conditions yielded 90% of the product on a 20.0 mmol scale. rsc.org

The table below provides examples of process optimization in the synthesis of related compounds.

| Reaction | Optimization Parameter | Result | Reference |

| GBB-3CR for azide-functionalized IMPs | Catalyst | Ammonium chloride gave higher yield than p-toluenesulfonic acid | mdpi.com |

| Synthesis of substituted imidazoles | Method | Microwave irradiation at 720W for 5.7 min | orientjchem.org |

| Lipase-catalyzed synthesis of imidazo[1,2-a]pyridine | Scale | Successful gram-scale synthesis with 90% yield | rsc.org |

Chemical Reactivity and Derivatization of 2 Bromo 4 Imidazol 1 Yl Pyridine Scaffolds

Transformations Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of 2-bromo-4-(imidazol-1-yl)pyridine. These reactions facilitate the formation of new carbon-carbon bonds under relatively mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly versatile, tolerating a wide range of functional groups, and is a cornerstone for the synthesis of biaryl compounds. libretexts.orgorganic-chemistry.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.comyonedalabs.comyoutube.com The choice of ligands, such as bulky and electron-rich phosphines, can significantly enhance the efficiency of the coupling, especially for challenging substrates like nitrogen-containing heterocycles. organic-chemistry.orglibretexts.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org It is a reliable method for synthesizing arylalkynes and conjugated enynes and can often be carried out at room temperature. wikipedia.orgnrochemistry.com The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com

Negishi Coupling: While specific examples with this compound are less commonly reported, the Negishi coupling, which utilizes an organozinc reagent, is another viable palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds with aryl bromides.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₃PO₄) | Pd precatalyst (e.g., P1, P2) | Biaryl |

| Sonogashira | Terminal alkyne, Base (e.g., Diisopropylamine) | Pd(PPh₃)₂Cl₂, CuI | Arylalkyne |

| Negishi | Organozinc reagent | Pd catalyst | Aryl-Alkyl/Aryl |

Nucleophilic Displacement Reactions of Bromide

The bromine atom on the pyridine ring can also be displaced by various nucleophiles. These reactions are influenced by the electronic properties of the pyridine ring, which is deactivated towards electrophilic substitution but activated for nucleophilic substitution, particularly at the 2- and 4-positions. scribd.com

Reactivity at the Imidazole (B134444) Nitrogen Centers

The imidazole ring of this compound contains two nitrogen atoms, each with distinct reactivity. One nitrogen is a pyrrole-type nitrogen, while the other is a pyridine-type nitrogen, making them susceptible to different types of reactions. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the imidazole ring that is not bonded to the pyridine ring can readily undergo N-alkylation and N-acylation reactions. nih.govorgsyn.org These reactions are a common strategy to introduce a variety of substituents, thereby modifying the steric and electronic properties of the molecule. nih.gov

Coordination Chemistry with Metal Ions for Ligand Development

The nitrogen atoms of both the imidazole and pyridine rings can act as donor atoms, allowing this compound to function as a ligand in coordination chemistry. researchgate.netnih.govwikipedia.org The bidentate nature of similar pyridyl-imidazole ligands makes them effective chelating agents for a variety of metal ions. researchgate.net The resulting metal complexes have applications in catalysis and materials science. wikipedia.orgmdpi.com The coordination of metal ions can be influenced by the electronic properties of the pyridine and imidazole rings. nih.gov

Table 2: Reactivity at Nitrogen Centers

| Reaction Type | Reagent | Site of Reaction | Product |

| N-Alkylation | Alkyl halide | Imidazole Nitrogen | N-alkylated imidazolium (B1220033) salt |

| N-Acylation | Acyl chloride | Imidazole Nitrogen | N-acylated imidazole derivative |

| Coordination | Metal ion (e.g., Cu²⁺, Zn²⁺) | Imidazole and Pyridine Nitrogens | Metal-ligand complex |

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is basic and can be protonated or coordinated to Lewis acids. scribd.com However, its reactivity can be influenced by the presence of the other substituents. In acidic media, the pyridine nitrogen can form a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack. scribd.com While direct electrophilic substitution on the pyridine ring is generally difficult, nucleophilic substitution at the carbon atoms is more favorable. scribd.com

N-Oxidation and Quaternization Studies

The nitrogen atoms within the this compound molecule, one on the pyridine ring and two on the imidazole ring, are key sites for reactivity, particularly in N-oxidation and quaternization reactions. These transformations can significantly alter the electronic properties and biological activity of the parent molecule.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to modify the reactivity of the pyridine ring. Pyridine N-oxides are known to be more reactive towards both nucleophilic and electrophilic substitution compared to their parent pyridines. thieme-connect.de For 2-bromopyridines, oxidation can be achieved using various oxidizing agents. For instance, processes have been developed for the oxidation of 2-chloropyridine (B119429) and 2-bromopyridine (B144113) to their corresponding N-oxides using peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com Other common reagents for this transformation include m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting this compound N-oxide would be a valuable intermediate for further functionalization. acs.orgsigmaaldrich.comsigmaaldrich.comnih.gov

Quaternization: Both the pyridine and imidazole nitrogens can act as nucleophiles and react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. The quaternization of the pyridine nitrogen increases the ring's susceptibility to nucleophilic attack. Studies on the quaternization of poly(4-vinylpyridine) with various alkyl halides demonstrate the general feasibility of this reaction. researchgate.netnih.govnih.gov In the case of this compound, the pyridine nitrogen is expected to readily undergo quaternization. The imidazole ring also contains a basic nitrogen atom (N-3) that can be quaternized. The relative reactivity of the pyridine versus the imidazole nitrogen towards quaternization would depend on their respective basicities and steric accessibility.

| Reaction | Reagent/Conditions | Product | Reference |

| N-Oxidation | H₂O₂ / Acetic Acid | This compound N-oxide | google.comarkat-usa.org |

| Quaternization | Methyl Iodide (CH₃I) | 1-Methyl-2-bromo-4-(imidazol-1-yl)pyridinium iodide | researchgate.netnih.gov |

Further Functionalization of Aromatic Ring Systems

Beyond reactions at the nitrogen centers, the aromatic core of this compound offers opportunities for further substitution, enabling the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, they typically yield the meta-substituted product. youtube.com

In this compound, the outcome of an EAS reaction is governed by the directing effects of the bromo and imidazolyl substituents.

Bromo Group: Halogens are deactivating yet ortho-, para-directing groups. libretexts.org

Imidazolyl Group: The directing effect of the imidazolyl group is more complex. Under neutral conditions, it can be considered an activating group, directing to the ortho and para positions. However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the imidazole ring would be protonated, transforming it into a strongly deactivating, meta-directing group.

Pyridine N-Oxide: Conversion of the pyridine nitrogen to an N-oxide dramatically alters the substitution pattern. The N-oxide group is strongly activating and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). wikipedia.orgrsc.org In the case of the N-oxide of our scaffold, this would activate the positions adjacent to the nitrogen, potentially leading to substitution at the C-6 position. A recent study using molecular electron density theory investigated the EAS nitration of pyridine and pyridine-N-oxide, providing insights into the reaction mechanism and product selectivity. rsc.org

Given these factors, direct electrophilic substitution on this compound is expected to be difficult and likely to occur at the C-5 position (meta to the pyridine nitrogen and ortho to the imidazolyl group). Nitration of imidazole itself is known to produce 4-nitroimidazole, and bromination can yield 2,4,5-tribromoimidazole. google.com However, prior conversion to the pyridine N-oxide would be a more effective strategy to achieve substitution, likely at the C-6 position.

| Reaction | Position of Substitution | Major Product(s) | Reference |

| Nitration (acidic) | C-5 | 2-Bromo-4-(imidazol-1-yl)-5-nitropyridine | wikipedia.orgyoutube.com |

| Halogenation (e.g., Br₂) | C-5 or C-3 | 2,5-Dibromo-4-(imidazol-1-yl)pyridine or 2,3-Dibromo-4-(imidazol-1-yl)pyridine | libretexts.org |

| Nitration of N-Oxide | C-6 | 2-Bromo-4-(imidazol-1-yl)-6-nitropyridine N-oxide | rsc.orgresearchgate.net |

Directed Ortho Metalation (DOM) Strategies and Electrophilic Trapping

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species can then be trapped with various electrophiles.

For the this compound scaffold, several atoms could potentially act as a DMG:

The Pyridine Nitrogen: The nitrogen of the pyridine ring can direct metalation to the C-3 position.

The Bromo Substituent: Halogens are known to be effective DMGs, directing lithiation to the adjacent position. In this case, the bromo group at C-2 would direct metalation to the C-3 position. researchgate.netresearchgate.net

The Imidazole Ring: The nitrogen atoms of the imidazole ring could also direct metalation. The N-3 atom of the imidazole could direct lithiation to the C-5 position of the pyridine ring. Lithiation of the imidazole ring itself is also a possibility, although studies on related systems suggest this can be challenging. researchgate.net

Considering the known directing abilities of these groups, the most probable site for deprotonation is the C-3 position, facilitated by the combined directing effect of the pyridine nitrogen and the C-2 bromo substituent. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed for the lithiation of halopyridines to avoid halogen-metal exchange. researchgate.net Once the lithiated intermediate is formed, it can be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce new functional groups at the C-3 position. nih.govgrowingscience.commdpi.comresearchgate.net

| Reaction | Base | Site of Metalation | Electrophile (E⁺) | Product | Reference |

| DoM | LDA / THF, -78°C | C-3 | Benzaldehyde | (2-Bromo-4-(imidazol-1-yl)pyridin-3-yl)(phenyl)methanol | harvard.eduresearchgate.netmdpi.com |

| DoM | LDA / THF, -78°C | C-3 | CO₂ | 2-Bromo-4-(imidazol-1-yl)nicotinic acid | growingscience.com |

| DoM | LDA / THF, -78°C | C-3 | (CH₃)₃SiCl | 2-Bromo-3-(trimethylsilyl)-4-(imidazol-1-yl)pyridine | nih.gov |

Structural Elucidation and Advanced Characterization Methodologies

Solid-State Crystallographic Analysis

A single-crystal X-ray diffraction (SCXRD) study would provide unequivocal proof of the molecular structure of 2-Bromo-4-(imidazol-1-yl)pyridine, offering precise measurements of bond lengths, bond angles, and torsion angles.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state architecture of nitrogen-containing heterocyclic compounds is often governed by a variety of non-covalent interactions. A crystallographic study of this compound would be crucial for identifying and quantifying these interactions. Potential hydrogen bonds, such as C—H···N interactions involving the imidazole (B134444) or pyridine (B92270) rings, and π-π stacking between the aromatic rings, would be expected. The distances and geometries of these interactions are critical for understanding the supramolecular assembly and can significantly impact the material's properties. In the absence of experimental data for the title compound, it is not possible to provide a quantitative analysis of its intermolecular forces.

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

An experimental IR spectrum for this compound is not publicly available. However, based on its constituent functional groups, a predicted spectrum would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic rings would be expected in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine and imidazole rings would likely appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-700 cm⁻¹ region. Without experimental data, a precise assignment of these vibrational modes is not possible. For comparison, the IR spectrum of 2-bromopyridine (B144113) shows characteristic bands, but the addition of the imidazol-1-yl group at the 4-position would introduce new vibrational modes and shift existing ones.

Raman Spectroscopy for Complementary Vibrational Information

No Raman spectroscopic data has been reported for this compound. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The symmetric ring breathing modes of the pyridine and imidazole rings would be expected to give rise to strong Raman signals. A comparative analysis of the IR and Raman spectra would allow for a more complete vibrational assignment based on the principle of mutual exclusion for centrosymmetric molecules, although this compound is not expected to be centrosymmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.

No experimental ¹H or ¹³C NMR data for this compound is readily available in the scientific literature. For related compounds like 2-bromopyridine, the proton chemical shifts are well-documented. chemicalbook.com The introduction of the imidazol-1-yl substituent at the 4-position would significantly alter the electronic distribution within the pyridine ring, leading to changes in the chemical shifts of the remaining pyridine protons. Additionally, the protons of the imidazole ring would give rise to a distinct set of signals. A full assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, would be required to unambiguously confirm the structure of the compound in solution.

Proton (¹H) NMR Spectroscopy for Chemical Environment Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for delineating the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the heterocyclic rings.

In a typical ¹H NMR spectrum of a related compound, 1H-imidazole, the proton signals appear at specific chemical shifts. hmdb.ca For the pyridine moiety, the protons are influenced by the bromine substituent. In 2-bromopyridine, for instance, the proton signals are observed at distinct chemical shifts, which can be compared to those in the target molecule. chemicalbook.com The protons on the imidazole ring of this compound are also expected to show characteristic signals. The Cɛ1—H proton of a histidine's imidazole ring, for example, can resonate at notably downfield shifts, sometimes exceeding 9.0 ppm, depending on its environment and protonation state. nih.gov

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities for each proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | 8.30 - 8.40 | d |

| H-5 (Pyridine) | 7.20 - 7.30 | dd |

| H-6 (Pyridine) | 8.50 - 8.60 | d |

| H-2' (Imidazole) | 7.80 - 7.90 | s |

| H-4' (Imidazole) | 7.10 - 7.20 | s |

| H-5' (Imidazole) | 7.60 - 7.70 | s |

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The carbon atom attached to the bromine (C-2) on the pyridine ring is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The carbons of the imidazole ring will also exhibit characteristic shifts. For comparison, the ¹³C NMR spectrum of 2-bromopyridine shows signals for its five carbon atoms at specific chemical shifts. chemicalbook.com Similarly, the carbon signals for an imidazole ring in other molecules have been well-documented. bas.bg

A projected ¹³C NMR data table for this compound is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 142.0 - 144.0 |

| C-3 (Pyridine) | 120.0 - 122.0 |

| C-4 (Pyridine) | 150.0 - 152.0 |

| C-5 (Pyridine) | 115.0 - 117.0 |

| C-6 (Pyridine) | 155.0 - 157.0 |

| C-2' (Imidazole) | 135.0 - 137.0 |

| C-4' (Imidazole) | 128.0 - 130.0 |

| C-5' (Imidazole) | 117.0 - 119.0 |

Note: This is an illustrative table. Actual chemical shifts can be influenced by the solvent and experimental setup.

Advanced Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the pyridine and imidazole rings, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-5 and H-6). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This technique is crucial for assigning the protonated carbons in both the pyridine and imidazole rings by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly valuable for identifying the quaternary (non-protonated) carbons and for confirming the linkage between the pyridine C-4 and the imidazole N-1. For instance, a correlation between the pyridine H-3 and/or H-5 protons and the imidazole carbons would definitively establish the substitution pattern.

These 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. ipb.pt

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This results in two peaks of almost equal intensity separated by two mass units.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The molecule would likely fragment at the bond between the two rings or through the loss of the bromine atom, leading to characteristic fragment ions that can be used to piece together the molecular structure.

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 224 | Molecular ion |

| [M+2]⁺ | 226 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 145 | Loss of bromine atom |

| [C₅H₄N]⁺ | 78 | Pyridine fragment |

| [C₃H₃N₂]⁺ | 67 | Imidazole fragment |

Note: This table presents plausible fragmentation patterns. The actual fragmentation will depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. youtube.com The π → π* transitions, which are typically of higher energy and intensity, arise from the conjugated π-systems of the pyridine and imidazole rings. uzh.ch The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of non-bonding electrons from the nitrogen atoms to anti-bonding π* orbitals. shu.ac.ukuzh.ch

The presence of the bromine atom and the linkage of the two aromatic rings can influence the wavelength of maximum absorption (λ_max). The solvent used for the analysis can also affect the spectrum, with polar solvents potentially causing shifts in the absorption bands (solvatochromism). shu.ac.uk The study of these electronic transitions is crucial for understanding the photophysical properties of the compound. tanta.edu.egslideshare.net

Computational studies, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis, provide deep insights into the properties of a molecule. However, it appears that this compound has not yet been the subject of such dedicated computational investigation, or at least, the results of any such studies are not publicly accessible.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables. Further research in the field of computational chemistry would be required to generate the data necessary to fulfill this request.

Theoretical and Computational Chemistry of 2 Bromo 4 Imidazol 1 Yl Pyridine

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the characterization of new compounds.

Simulated Vibrational (IR and Raman) Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures and bonding. nih.gov Computational simulations, often employing DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.net These simulations aid in the assignment of experimental spectra by providing a theoretical basis for the observed vibrational modes. nih.govresearchgate.net

For 2-Bromo-4-(imidazol-1-yl)pyridine, the simulated IR and Raman spectra would be characterized by vibrational modes arising from both the pyridine (B92270) and imidazole (B134444) rings, as well as the C-Br stretching frequency. The pyridine ring has 27 fundamental vibrational modes, all of which are Raman active, while 24 are IR active. aps.org The presence of the imidazole and bromine substituents will influence the frequencies and intensities of these modes.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Intensity (IR) | Predicted Frequency (cm⁻¹) (Raman) | Predicted Activity (Raman) |

|---|---|---|---|---|

| C-H stretch (pyridine) | 3100-3000 | Medium | 3100-3000 | Strong |

| C-H stretch (imidazole) | 3150-3050 | Medium | 3150-3050 | Strong |

| C=N stretch (pyridine) | 1600-1550 | Strong | 1600-1550 | Medium |

| C=N stretch (imidazole) | 1550-1500 | Strong | 1550-1500 | Medium |

| C-Br stretch | 650-550 | Strong | 650-550 | Strong |

Note: This table is illustrative and based on general frequency ranges for the specified functional groups. Actual values would be obtained from specific DFT calculations.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ipb.pt Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) models, can be used to predict ¹H and ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.net These predictions are valuable for assigning experimental spectra and can help to distinguish between different isomers.

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the heterocyclic rings. Similarly, the ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Paramagnetically shifted NMR signals can also provide insights into the electronic structure of metal complexes containing such pyridine-based ligands. nsf.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.5 - 8.0 | - |

| Pyridine-H5 | 8.0 - 8.5 | - |

| Pyridine-H6 | 8.5 - 9.0 | - |

| Imidazole-H2' | 7.8 - 8.2 | - |

| Imidazole-H4' | 7.2 - 7.6 | - |

| Imidazole-H5' | 7.2 - 7.6 | - |

| Pyridine-C2 | - | 140 - 145 |

| Pyridine-C3 | - | 115 - 120 |

| Pyridine-C4 | - | 145 - 150 |

| Pyridine-C5 | - | 110 - 115 |

| Pyridine-C6 | - | 150 - 155 |

| Imidazole-C2' | - | 135 - 140 |

| Imidazole-C4' | - | 120 - 125 |

| Imidazole-C5' | - | 120 - 125 |

Note: This table is illustrative. Actual chemical shifts depend on the solvent and the specific computational method used.

Time-Dependent DFT (TD-DFT) for Electronic Absorption (UV-Vis) Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netbiochempress.comaps.orgaps.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. nih.gov

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the aromatic rings. TD-DFT calculations can help to assign these transitions and understand the influence of the bromine and imidazole substituents on the electronic structure and photophysical properties of the molecule. nih.gov

Table 3: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| n→π* | 280 - 320 | Low |

| π→π* | 240 - 270 | High |

| π→π* | 200 - 230 | Medium |

Note: This table is illustrative. The exact values depend on the chosen functional and basis set in the TD-DFT calculation.

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry also offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions.

Global and Local Reactivity Indices (e.g., Hardness, Electrophilicity, Fukui Functions)

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. schrodinger.comwikipedia.orgsubstack.com The condensed Fukui functions provide this information on an atom-by-atom basis. For this compound, these calculations would predict the most likely sites for substitution or addition reactions.

Table 4: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical stability |

| Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | 1.5 eV | Propensity to accept electrons |

Note: These values are for illustrative purposes and would be determined by specific DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for studying the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies. This provides a deep understanding of the reaction pathway and can be used to predict the feasibility and outcome of a reaction.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic substitution of the bromine atom or electrophilic substitution on the pyridine or imidazole rings. semanticscholar.orgresearchgate.net For instance, modeling the reaction with a nucleophile would involve locating the transition state for the displacement of the bromide ion, providing insight into the reaction kinetics and regioselectivity.

Advanced Applications in Non Biological Chemical Systems

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The field of coordination chemistry has extensively utilized N-heterocyclic ligands derived from pyridine (B92270) and imidazole (B134444) for their predictable coordination behavior and their ability to create stable metal complexes with interesting properties. mdpi.com The compound 2-Bromo-4-(imidazol-1-yl)pyridine is a prime example of a ligand that merges the characteristics of both moieties.

The molecular architecture of this compound makes it an excellent candidate for ligand design in coordination chemistry. It possesses two primary coordination sites: the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring. ajol.info This arrangement allows it to act as a bidentate ligand, chelating to a single metal center to form a stable five-membered ring. Such chelation is known to enhance the stability of the resulting metal complex compared to those formed with monodentate ligands. nih.gov

The imidazole ring, in particular, is a common feature in biologically important molecules and its ability to coordinate with metal ions is well-established. ajol.info The pyridine moiety is also a cornerstone of coordination chemistry, valued for its role in creating a vast array of metal complexes used in fields ranging from catalysis to materials science. researchgate.net The combination of these two rings into a single molecule provides a rigid backbone, which can influence the geometry and subsequent properties of the metal complex. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom, can also tune the redox potential and reactivity of the coordinated metal center. Researchers have synthesized numerous metal complexes using ligands with similar imidazole and pyridine functionalities, complexing with transition metals such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Palladium(II). ajol.info

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Bidentate (N,N') | The ligand coordinates to a single metal center via the pyridine nitrogen and one imidazole nitrogen, forming a chelate ring. | Mn(II), Co(II), Ni(II), Cu(II), Pd(II), Fe(II), Zn(II) |

| Monodentate (Bridging) | The ligand bridges two different metal centers, using either the pyridine or imidazole nitrogen to coordinate to each. | Ag(I), Cd(II) |

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. The directionality and rigidity of the ligand are crucial in determining the final topology of the network. nih.govnih.gov The this compound ligand is well-suited for constructing such materials. When acting as a bridging ligand, it can connect multiple metal centers, leading to the self-assembly of one-, two-, or three-dimensional networks. nih.gov

For example, ligands containing multiple imidazole groups, like tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), have been successfully used to synthesize robust 3D MOFs with channels and pores. nih.gov Similarly, this compound can be envisioned as a linker in MOF synthesis. The specific geometry of the ligand, with the imidazole ring at the 4-position of the pyridine, dictates the angle at which it can connect metal nodes, influencing the porosity and structure of the resulting framework. The bromine atom could also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications.

The development of luminescent materials is a significant area of research, with applications in sensing, imaging, and lighting. Metal complexes and MOFs are promising platforms for creating novel luminescent materials. The ligand plays a critical role in the photophysical properties of these materials, as its electronic structure can be involved in light absorption and emission processes.

Ligands incorporating pyridine and other N-heterocycles have been shown to form highly luminescent complexes, particularly with d¹⁰ metal ions like Zn(II) and Cd(II) or with lanthanides. wvu.eduresearchgate.net Iron(II) complexes featuring 2,6-di(indazol-1-yl)pyridine, a structural analogue, have been reported to exhibit blue fluorescence in solution. researchgate.net The luminescence often arises from ligand-centered transitions, which can be modulated by coordination to the metal ion.

Furthermore, incorporating ligands like this compound into MOFs can enhance their luminescent properties. The rigid framework of a MOF can reduce non-radiative decay pathways by restricting intramolecular rotations and vibrations of the ligand, leading to higher quantum yields. nih.gov MOFs constructed from the tripodal imidazole ligand TIPA have demonstrated potential as fluorescent sensors for detecting nitroaromatics and specific metal ions like Fe³⁺. nih.gov This suggests that MOFs derived from this compound could also exhibit interesting luminescent properties, potentially applicable in chemical sensing.

Catalysis

Ligands are fundamental to homogeneous catalysis, as they can be used to tune the steric and electronic environment of a metal center, thereby controlling its catalytic activity and selectivity. researchgate.netnih.gov The pyridine and imidazole motifs present in this compound make it a promising ligand for various catalytic applications.

Pyridine-based ligands are ubiquitous in homogeneous catalysis, stabilizing transition metal catalysts for a wide range of transformations. researchgate.net These include important industrial processes like carbon-carbon (C-C) and carbon-heteroatom (C-X) coupling reactions. For instance, a copper-catalyzed Ullmann-type C-N cross-coupling reaction was effectively promoted by using 1-methyl-imidazole as a ligand, highlighting the efficacy of the imidazole moiety in catalysis. nih.gov

The combination of a pyridine and an imidazole ring in this compound could offer synergistic effects. A metal complex bearing this ligand would benefit from the strong σ-donating properties of the N-heterocycles, which can stabilize the metal center during the catalytic cycle. The bromine atom on the pyridine ring also presents an opportunity for creating catalysts for cross-coupling reactions, as it can participate in oxidative addition steps, a key process in many catalytic cycles. Additionally, ligands featuring pyridine and phosphinimine groups have been investigated as catalysts for ethylene (B1197577) oligomerization, suggesting a potential role for related pyridine-imidazole ligands in polymerization reactions. researchgate.net

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Catalyst | Role of the Ligand |

|---|---|---|

| C-N Cross-Coupling (Ullmann type) | Copper (Cu) | Stabilizes the Cu(I) catalytic species and promotes the coupling reaction. nih.gov |

| C-C Cross-Coupling (e.g., Suzuki, Heck) | Palladium (Pd), Nickel (Ni) | Stabilizes the active Pd(0) or Ni(0) species; electronic properties tune reactivity. |

| Polymerization / Oligomerization | Iron (Fe), Nickel (Ni) | Controls the steric and electronic environment of the metal center to influence polymer chain growth and structure. researchgate.net |

While direct research on the use of this compound in heterogeneous catalysis is limited, its potential is significant. A common strategy to create heterogeneous catalysts is to immobilize active homogeneous catalysts onto solid supports. Metal complexes of this compound could be anchored to materials like silica (B1680970) or polymers to facilitate catalyst recovery and reuse.

More directly, the MOFs constructed from this ligand, as discussed in section 6.1.2, can serve as intrinsic heterogeneous catalysts. The metal nodes within the MOF can act as the catalytic sites, while the porous structure allows for the diffusion of substrates and products. The well-defined, crystalline nature of MOFs means that the catalytic sites are uniform, bridging the gap between homogeneous and traditional heterogeneous catalysts. If the metal complexes themselves show catalytic activity, the corresponding MOFs could be explored for similar or enhanced catalytic performance in a solid, recyclable form.

Advancements in Functional Materials Science Remain Focused on Alternative Precursors

Despite extensive research into novel organic materials, the specific chemical compound this compound has not emerged as a significant precursor in the development of functional materials within non-biological chemical systems, outside of optoelectronic applications.

While the broader families of imidazole and pyridine derivatives are cornerstones in the synthesis of a wide array of functional materials, including porous organic frameworks, catalysts, and coordination polymers, the specific isomer this compound appears to be largely unexplored in this context. Literature surveys and database searches reveal a significant focus on this compound and its analogues for applications in medicinal chemistry, particularly in the development of potential therapeutic agents. However, its role as a building block for functional materials with applications in areas such as separation, sensing, or catalysis is not documented in available scientific literature.

Research in functional materials science continues to rapidly evolve, with a constant exploration of new molecular precursors to create materials with tailored properties. The development of porous organic polymers and metal-organic frameworks, for instance, relies heavily on the design and synthesis of specific organic linkers. These linkers often feature functional groups that can coordinate with metal ions or self-assemble into extended porous structures. While the imidazole and pyridine moieties present in this compound are known to participate in such interactions, the specific substitution pattern of this compound may not be optimal for the creation of stable, functional materials reported to date.

Similarly, in the field of catalysis, N-heterocyclic carbenes (NHCs) derived from imidazole precursors are a major class of ligands for transition metal catalysts. The synthesis of these ligands often involves the functionalization of the imidazole ring. Although this compound possesses the necessary heterocyclic core, its application in the synthesis of novel NHC ligands for non-biological catalytic systems is not described in the current body of research.

Q & A

Q. Key Considerations :

- Catalyst Selection : Nickel catalysts (e.g., NiCl₂) enhance coupling efficiency in bipyridine syntheses .

- Purification : Flash chromatography on silica gel is critical for isolating isomers (e.g., 2-bromo-4- vs. 6-arylpyridines) .

How can regioselectivity challenges in bromoimidazole-pyridine synthesis be addressed?

Advanced Optimization

Regioselectivity issues arise during halogenation or cross-coupling due to competing reaction pathways. Computational DFT studies (e.g., B3LYP functional) predict electron density distribution, guiding substitution patterns on the pyridine ring . Experimental adjustments, such as using sterically hindered ligands or low-temperature conditions, can suppress undesired byproducts. For instance, selective alkylation of 4-iodoimidazole derivatives requires precise control of benzyl bromide stoichiometry and reaction time to favor 1-benzyl-4-iodoimidazole formation .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Characterization

¹H and ¹³C NMR are primary tools. For example, the ¹H NMR spectrum of 2-bromo-4-(4-chlorophenyl)pyridine shows distinct aromatic proton signals at δ 7.96 (d, J = 8.5 Hz) and δ 8.44 (d, J = 5.1 Hz), confirming substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves solid-state structures, as demonstrated for related bromoimidazole derivatives .

Q. Advanced Spectral Analysis :

- Ambiguity Resolution : Overlapping signals in crowded aromatic regions (δ 7.4–8.5 ppm) can be deconvoluted using 2D NMR (e.g., COSY, HSQC) .

- Isotopic Labeling : Deuterated analogs (e.g., 2-bromo-4-(tert-butyl-d₉)-pyridine) aid in metabolic tracking via LC-MS/MS .

How do solvent and counterion choices affect the coordination chemistry of this compound?

Basic Coordination Applications

The compound serves as a versatile ligand in metal-organic frameworks (MOFs). For example, zinc and cadmium coordination polymers derived from 2,6-bis(imidazol-1-yl)pyridine exhibit tunable porosity and chirality depending on solvent polarity .

Q. Advanced Solvent Effects :

- Chirality Induction : Achiral ligands form helical polymers in methanol due to solvent-driven spontaneous resolution, while water promotes non-helical structures .

- Counterion Role : Sulfate (SO₄²⁻) vs. chloride (Cl⁻) alters coordination geometry in copper(II) complexes, impacting catalytic activity .

What computational strategies predict the electronic properties of bromoimidazole-pyridine derivatives?

Basic DFT Approaches

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and charge distribution, correlating with reactivity. For instance, exact-exchange terms in DFT improve accuracy for thermochemical properties like atomization energies (±2.4 kcal/mol error) .

Q. Advanced Functional Selection :

- Exchange-Correlation Trade-offs : Range-separated functionals (e.g., ωB97X-D) better describe dispersion forces in supramolecular assemblies .

- TD-DFT for UV-Vis : Predicts absorption spectra of charge-transfer complexes in photocatalytic applications .

How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound?

Advanced Isotopic Probes

Deuterated or ¹³C-labeled analogs (e.g., 2-bromo-4-methylpyridine-d₆) enable tracking in metabolic pathways or reaction mechanisms via mass spectrometry. For example, ¹³C-labeled intermediates in steroid derivatives clarify biosynthetic routes in natural product synthesis .

What strategies resolve contradictions in reported biological activity data for bromoimidazole-pyridines?

Advanced Data Reconciliation

Discrepancies in IC₅₀ values or binding affinities often stem from assay conditions (e.g., buffer pH, cell lines). Standardized protocols (e.g., uniform ATP concentrations in kinase assays) and controls (e.g., reference inhibitors) mitigate variability. Structure-activity relationship (SAR) studies on steroidal derivatives (e.g., 16β-imidazolyl-androstene-dione) reveal that substituent bulkiness modulates receptor selectivity .

How are bromoimidazole-pyridines applied in supramolecular chemistry?

Advanced Applications

The compound’s dual donor sites (imidazole N, pyridine N) enable hierarchical assembly of porous MOFs for gas storage or catalysis. For example, nickel-sodium Schiff base complexes form 1-D helical chains with tunable magnetic properties, relevant to spintronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.